(3-(Naphthalen-2-yl)phenyl)methanol

Catalog No.
S12322888
CAS No.
1349716-83-1
M.F
C17H14O
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(Naphthalen-2-yl)phenyl)methanol

CAS Number

1349716-83-1

Product Name

(3-(Naphthalen-2-yl)phenyl)methanol

IUPAC Name

(3-naphthalen-2-ylphenyl)methanol

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C17H14O/c18-12-13-4-3-7-15(10-13)17-9-8-14-5-1-2-6-16(14)11-17/h1-11,18H,12H2

InChI Key

KNNIMZAVFNSRDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC(=C3)CO

(3-(Naphthalen-2-yl)phenyl)methanol is an organic compound with the molecular formula C₁₇H₁₄O. It features a naphthalene moiety connected to a phenyl group through a methanol linkage, resulting in a complex aromatic structure. This structural arrangement is significant as it influences the compound's chemical properties and potential biological activities. The presence of both naphthalene and phenyl groups suggests the compound may exhibit notable interactions with various biological targets, making it of interest in medicinal chemistry.

The chemical behavior of (3-(Naphthalen-2-yl)phenyl)methanol can be explored through reactions typical for alcohols and aromatic compounds. Key reactions include:

  • Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes, commonly using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: Reactions can occur on the naphthalene or phenyl rings, introducing various functional groups through reagents such as halogens or nitrating agents.

These reactions highlight its versatility as a building block in organic synthesis.

Several synthesis methods for (3-(Naphthalen-2-yl)phenyl)methanol have been reported:

  • Grignard Reaction: This method involves the reaction of phenylmagnesium bromide with naphthalen-2-ylmethanone in an anhydrous ether solvent under nitrogen atmosphere to prevent moisture interference.
  • Oxidation and Reduction Methods: These include using potassium permanganate for oxidation and lithium aluminum hydride for reduction, allowing for the transformation of functional groups while maintaining structural integrity.
  • Substitution Reactions: Electrophilic aromatic substitution can introduce various functional groups onto the aromatic rings, enhancing the compound's chemical diversity.

These methods underscore the compound's synthetic accessibility and versatility in organic chemistry.

(3-(Naphthalen-2-yl)phenyl)methanol has potential applications across various fields:

  • Chemistry: Used as an intermediate in synthesizing complex organic molecules.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Explored for drug development and as a pharmacophore in medicinal chemistry.
  • Industry: Utilized in producing dyes, pigments, and other materials due to its stable aromatic structure.

Interaction studies involving (3-(Naphthalen-2-yl)phenyl)methanol focus on its binding affinity with biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to study these interactions. Preliminary data suggest that the compound may interact with proteins involved in cell signaling pathways, which could elucidate its mechanisms of action in biological systems.

Similar compounds include:

Compound NameStructureKey Properties
1-(Naphthalen-1-yl)ethanolStructureAlcohol with similar aromatic structure; potential for similar biological activity
4-(Naphthalen-1-yl)phenolStructureExhibits different reactivity due to hydroxyl group; known antibacterial properties
2-(Naphthalen-1-yl)benzaldehydeStructureContains an aldehyde functional group; used in organic synthesis

The uniqueness of (3-(Naphthalen-2-yl)phenyl)methanol lies in its specific arrangement of aromatic systems and hydroxymethyl functionality. This configuration may enhance its solubility and bioavailability compared to other naphthalene derivatives, allowing for distinct interactions with biological targets. Such characteristics make it a valuable subject for further research in medicinal chemistry.

Grignard reagents remain indispensable for forming carbon–carbon bonds en route to aryl methanol frameworks. The reaction mechanism involves nucleophilic attack of the Grignard reagent’s carbanion on electrophilic carbonyl carbons, followed by acid quenching to yield alcohols. For (3-(Naphthalen-2-yl)phenyl)methanol, a two-step sequence could involve:

  • Grignard reagent formation: Reacting 3-bromophenyl magnesium bromide with 2-naphthaldehyde.
  • Nucleophilic addition: The Grignard reagent attacks the aldehyde carbonyl, forming a tetrahedral intermediate that protonates to yield the secondary alcohol.

Critical parameters include solvent choice (typically anhydrous diethyl ether or tetrahydrofuran), reaction temperature (0–25°C), and stoichiometric control to minimize side reactions. A challenge arises from the steric bulk of the naphthalene moiety, which may impede reagent accessibility. Modified protocols using ultrasound-assisted mixing or flow chemistry could enhance yields.

Cross-Coupling Strategies in Naphthalene-Phenyl Hybrid Systems

Transition metal-catalyzed cross-couplings offer modular routes to biaryl systems. Key methodologies include:

Suzuki-Miyaura Coupling

Employing a boronic acid-functionalized naphthalene and a bromophenyl methanol precursor, palladium catalysts (e.g., Pd(PPh₃)₄) mediate aryl–aryl bond formation. Ligand choice (e.g., SPhos) enhances efficiency for electron-rich substrates.

Sonogashira Coupling

For ethynyl-linked architectures, 3-iodophenyl methanol derivatives couple with 2-ethynylnaphthalene under Pd/Cu catalysis. Recent work demonstrates that cholin hydroxide-based solvents improve sustainability while maintaining yields >90%.

Coupling TypeCatalyst SystemYield RangeKey Advantage
Suzuki-MiyauraPd(OAc)₂/XPhos75–88%Tolerance to polar functional groups
SonogashiraPdCl₂(PPh₃)₂/CuI82–95%Rapid kinetics at 40°C

Regiocontrolled Benzannulation Techniques for Structural Complexity

Regioselective benzannulation constructs the naphthalene core while controlling substitution patterns. Two dominant strategies emerge:

Diels-Alder Cycloaddition

Reacting ortho-quinodimethanes with acetylene equivalents generates naphthalene rings. For example, heating 3-vinylphenyl methanol with dimethyl acetylenedicarboxylate yields a naphthol derivative, which undergoes subsequent oxidation.

Friedel-Crafts Alkylation

Lewis acids (e.g., AlCl₃) mediate electrophilic attack of benzyl alcohols onto naphthalene, though competing polymerization requires careful stoichiometric control. Recent advances using Fe³⁺-doped zeolites improve regioselectivity for the β-position.

Multi-Step Organic Synthesis Frameworks for Polyaromatic Architectures

Multi-step sequences combine coupling, annulation, and functional group interconversions:

  • Naphthalene core construction: Via Haworth phenanthrene synthesis or catalytic dehydrogenation of biphenyls.
  • Phenyl-methanol attachment: Cross-coupling (e.g., Negishi or Kumada) installs the phenylmethanol moiety at position 3.
  • Oxidation state adjustment: Sodium borohydride reduces ketone intermediates to the alcohol, while Dess-Martin periodinan oxidizes primary alcohols if needed.

A representative pathway:

  • Pd-catalyzed Suzuki coupling of 3-bromophenylboronic acid with 2-naphthyl triflate.
  • Hydroboration-oxidation of the resulting biaryl to introduce the methanol group.
  • Final purification via silica gel chromatography (hexane/ethyl acetate gradient).

Geometric Optimization and Charge Distribution

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have been employed to optimize the geometry of (3-(naphthalen-2-yl)phenyl)methanol [6]. The equilibrium structure reveals a non-planar conformation, with dihedral angles of 12.7° between the naphthalene and phenyl rings, minimizing steric hindrance. Key bond lengths include the C–O bond of the methanol group (1.42 Å) and the bridging C–C bond (1.48 Å), consistent with hybridized sp²-sp³ carbon centers [6].

Atomic charge distributions, calculated via the Merz-Singh-Kollman scheme, indicate significant electron density at the hydroxyl oxygen (−0.52 e) and the naphthalene ring’s β-carbon atoms (+0.18 e) [6]. This polarization suggests nucleophilic reactivity at the hydroxyl group and electrophilic regions along the aromatic system.

Table 1: Selected DFT-Derived Geometric Parameters

ParameterValue (Å or °)
C1–O (methanol)1.42
C2–C3 (bridge)1.48
Dihedral angle (naph–Ph)12.7
Naphthalene C–C avg.1.39

Frontier Molecular Orbital Analysis

The HOMO-LUMO gap, a critical indicator of chemical reactivity, was computed as 4.32 eV for (3-(naphthalen-2-yl)phenyl)methanol [6]. The HOMO is localized on the naphthalene moiety (Figure 1A), while the LUMO spans the phenyl-methanol system (Figure 1B). This spatial separation implies charge-transfer interactions in excited states, relevant to photochemical applications.

Natural bond orbital (NBO) analysis further identifies hyperconjugative interactions, notably the donation of electron density from the hydroxyl O–H σ-orbital to the antibonding σ*(C–C) orbital of the adjacent phenyl ring (stabilization energy: 18.6 kcal/mol) [6]. Such interactions contribute to the compound’s conformational rigidity.

Molecular Docking Simulations for Target Interaction Profiling

Binding Affinity with Cyclooxygenase-2 (COX-2)

AutoDock Vina simulations predict strong binding (−9.2 kcal/mol) between (3-(naphthalen-2-yl)phenyl)methanol and the COX-2 active site (PDB: 5KIR) [1]. The naphthalene system engages in π-π stacking with Tyr385 (distance: 3.8 Å), while the hydroxyl group forms a hydrogen bond with Ser530 (2.1 Å) [1]. Hydrophobic interactions with Leu352 and Val349 further stabilize the complex.

Interaction with SARS-CoV-2 Main Protease

Docking against the SARS-CoV-2 main protease (PDB: 6LU7) reveals moderate affinity (−7.1 kcal/mol). The compound occupies the S4 subsite, with the phenyl ring positioned near His41. However, the lack of a hydrogen-bond donor at the meta position reduces potency compared to inhibitors like nirmatrelvir [1].

Table 2: Docking Scores for Selected Targets

TargetPDB IDBinding Energy (kcal/mol)
COX-25KIR−9.2
SARS-CoV-2 Mpro6LU7−7.1
Estrogen Receptor α3ERT−8.4

Quantitative Structure-Activity Relationship Models

Descriptor Selection and Model Validation

A QSAR model (R² = 0.89, Q² = 0.82) was developed using 35 derivatives of (3-(naphthalen-2-yl)phenyl)methanol [6]. Key descriptors include:

  • LogP (Octanol-water partition coefficient): Correlates positively with membrane permeability (β = 0.62).
  • Polar surface area (PSA): Inversely related to blood-brain barrier penetration (β = −0.41).
  • Topological polar surface area (TPSA): Predicts solubility (β = −0.38).

Activity Cliffs and Substituent Effects

Methyl substituents at the naphthalene 4-position enhance antibacterial activity (pMIC = 5.2) by increasing logP and hydrophobic binding. Conversely, nitro groups at the phenyl para position reduce activity (pMIC = 3.8) due to elevated TPSA and decreased bioavailability [6].

Table 3: QSAR Model Coefficients for Antibacterial Activity

DescriptorCoefficientp-value
LogP0.620.003
PSA−0.410.012
TPSA−0.380.018
Molar refractivity0.290.043

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

234.104465066 g/mol

Monoisotopic Mass

234.104465066 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types